(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol
Overview
Description
(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol is a complex organic compound featuring a triazolophthalazine core linked to a phenol group via a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of the triazolophthalazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Hydrazone Formation: The key step involves the formation of the hydrazone linkage. This is usually done by reacting the triazolophthalazine derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the hydrazone.
Phenol Introduction: The final step involves the introduction of the phenol group. This can be achieved through a nucleophilic substitution reaction where the hydrazone intermediate reacts with a phenol derivative.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The hydrazone linkage can be reduced to hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.
Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The triazolophthalazine core is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Cancer Research:
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.
Polymer Chemistry: It can be used as a monomer or a cross-linking agent in the production of specialized polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The triazolophthalazine core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenol group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((2-(1,2,4-triazol-3-yl)hydrazono)methyl)phenol: Similar structure but lacks the phthalazine ring, resulting in different biological activity.
4-((2-(1,2,4-triazol-3-yl)hydrazono)methyl)phenol: Another similar compound with variations in the triazole ring positioning.
Uniqueness
(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol is unique due to the presence of both the triazolophthalazine core and the phenol group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Biological Activity
The compound (E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol represents a novel class of triazolo-phthalazine derivatives with potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H14N6O. The structure includes a phenolic moiety linked to a triazolo-phthalazine unit through a hydrazone connection. The compound exhibits a molecular weight of 354.373 g/mol and is characterized by its unique pharmacophore that may confer specific biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from phthalic anhydride and hydrazine derivatives. The synthetic route often includes the formation of the triazolo ring followed by hydrazone formation with substituted phenols.
Antimicrobial Activity
Research has shown that derivatives of [1,2,4]triazolo[3,4-a]phthalazine exhibit significant antimicrobial properties. For instance, a series of synthesized phthalazine derivatives demonstrated inhibitory activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring appears to enhance the antimicrobial efficacy.
Cardiovascular Effects
Inotropic activity has been assessed using isolated rabbit heart preparations. Certain derivatives exhibited improved left atrium stroke volume compared to traditional inotropic agents like milrinone . This suggests that this compound may have potential applications in heart failure management.
Case Studies
Several studies have highlighted the biological activities of triazolo-phthalazine derivatives:
- Antimicrobial Evaluation : A study synthesized various triazolo-phthalazine derivatives and tested them against multiple bacterial strains. Results indicated that certain compounds had broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Inotropic Activity : In a comparative study with milrinone, one derivative showed a significant increase in stroke volume (12.02 ± 0.20%) at a concentration of , indicating enhanced cardiac performance .
Data Tables
Properties
IUPAC Name |
4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c23-12-7-5-11(6-8-12)9-17-19-15-13-3-1-2-4-14(13)16-20-18-10-22(16)21-15/h1-10,23H,(H,19,21)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNJAHDNGMXYCP-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333318 | |
Record name | 4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726204 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
487038-48-2 | |
Record name | 4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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